[1-(3,4-Difluorophenyl)ethyl](methyl)amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(12-2)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKIHZXPVAIQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3,4 Difluorophenyl Ethylamine and Its Analogues
Stereoselective Synthesis Approaches to 1-(3,4-Difluorophenyl)ethylamine
The creation of a specific stereoisomer of 1-(3,4-Difluorophenyl)ethylamine is critical, as biological activity is often enantiomer-dependent. Stereoselective synthesis aims to produce a single enantiomer in high purity, avoiding the need for classical resolution of racemic mixtures.
Asymmetric Catalysis for Chiral Amine Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. One of the most direct methods is the asymmetric reduction of prochiral ketimines derived from 1-(3,4-difluorophenyl)ethanone. This transformation is frequently accomplished using transition-metal catalysts complexed with chiral ligands.
Asymmetric Hydrogenation and Transfer Hydrogenation:
Catalytic asymmetric hydrogenation and transfer hydrogenation are leading strategies. nih.gov These reactions typically involve the reduction of a C=N bond using a chiral catalyst, often based on rhodium (Rh), ruthenium (Ru), or iridium (Ir). For instance, Noyori-type catalysts are effective in the transfer hydrogenation of aryl imines using formic acid or isopropanol (B130326) as the hydrogen source. nih.gov The choice of chiral ligand, such as a chiral diamine or phosphine (B1218219), is crucial for inducing high enantioselectivity by creating a chiral environment around the metal center. The general mechanism involves the formation of a metal-hydride species that delivers hydrogen to one face of the imine substrate preferentially.
Recent advancements have focused on developing multi-catalytic strategies that combine different modes of catalysis to achieve high efficiency and stereocontrol. frontiersin.org Planar-chiral heterocycles have also emerged as effective ligands and catalysts for a range of asymmetric transformations, demonstrating the versatility of catalyst design in achieving high enantioselectivity. scispace.com
| Catalyst Type | Typical Metal Center | Common Chiral Ligands | Hydrogen Source | Key Advantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral Phosphines (e.g., BINAP) | H₂ Gas | High atom economy, high turnover numbers. |
| Asymmetric Transfer Hydrogenation | Ru, Rh | Chiral Diamines (e.g., TsDPEN) | Isopropanol, Formic Acid | Milder reaction conditions, avoids high-pressure H₂. nih.gov |
| Chiral Brønsted Acid Catalysis | N/A (Metal-Free) | Chiral Phosphoric Acids (e.g., TRIP) | Hantzsch Ester | Avoids transition metals, mild conditions. |
Enzymatic Biocatalysis for Enantiopure 1-(3,4-Difluorophenyl)ethylamine Production
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govbohrium.com Enzymes operate under mild conditions and can provide exceptionally high levels of stereo-, regio-, and chemoselectivity. For the synthesis of enantiopure amines, ketoreductases (KREDs) and transaminases (TAs) are particularly relevant.
A notable example involves the bioreduction of a ketone precursor to a key intermediate of the drug Ticagrelor. In one study, sixteen different microorganisms were screened for the enantioselective reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one. researchgate.netrsc.org The resting cells of Candida parapsilosis demonstrated excellent performance, achieving over 99% conversion and a 98% enantiomeric excess (e.e.) for the desired (S)-alcohol, which can be subsequently converted to the corresponding amine. researchgate.netrsc.org
Immobilization of enzymes is a common strategy to enhance their stability, facilitate recovery, and enable continuous processing, making biocatalysis viable for industrial-scale production. mdpi.com The use of enzymes in continuous flow reactors can significantly shorten reaction times and improve productivity. frontiersin.org
| Parameter | Value |
|---|---|
| Microorganism | Candida parapsilosis 104659 |
| Substrate | 1-(3,4-difluorophenyl)-3-nitropropan-1-one |
| Product | (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol |
| Conversion | >99.0% |
| Enantiomeric Excess (e.e.) | 98.0% |
Diastereoselective and Enantioselective Reduction Strategies for Precursors
The asymmetric reduction of prochiral ketone precursors, such as 1-(3,4-difluorophenyl)ethanone, is a foundational strategy for accessing chiral 1-(3,4-difluorophenyl)ethanol, a direct precursor to the target amine.
One established method involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a borane (B79455) source like borane dimethylsulfide complex. google.com This approach is well-known for its high enantioselectivity in the reduction of a wide range of ketones. The catalyst forms a complex with the ketone, positioning the borane to deliver a hydride to a specific face of the carbonyl group, thereby controlling the stereochemical outcome.
Alternatively, diastereoselective reduction can be employed by introducing a chiral auxiliary to the precursor molecule. The inherent chirality of the auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. Following the reduction, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method is less atom-economical than catalytic approaches. The use of reducing agents like sodium cyanoborohydride can also achieve moderate diastereoselectivity in the reduction of certain cyclic precursors. analis.com.my
Regioselective Introduction and Modification of the Difluorophenyl Moiety
The precise placement of two fluorine atoms on the phenyl ring is crucial for the molecule's properties. This can be achieved either by building the ring with the fluorine atoms already in place or by introducing them at a later stage of the synthesis.
Late-Stage Difluoromethylation Techniques for Aromatic Systems
Late-stage functionalization (LSF) is a highly valuable strategy in medicinal chemistry, as it allows for the introduction of key functional groups, such as the difluoromethyl group (CF₂H), into complex molecules at a late step in the synthetic sequence. mdpi.comnih.gov This enables the rapid generation of analogues for structure-activity relationship (SAR) studies. While the target molecule contains two C-F bonds as part of the aromatic ring, the principles of late-stage fluorination are relevant for creating analogues.
Visible-light photocatalysis has emerged as a mild and powerful method for generating difluoromethyl radicals from suitable precursors. mdpi.comnih.gov These radicals can then engage in reactions with (hetero)aromatic systems to install the CF₂H group. Another major approach involves transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Metals such as copper and nickel are effective in mediating the formation of a C(sp²)–CF₂H bond. rsc.orgrsc.org
| Method | Typical Reagents/Catalysts | Mechanism | Applicability |
|---|---|---|---|
| Photocatalytic Radical Difluoromethylation | Photocatalyst (e.g., Ir, Ru complexes), CF₂H source | Radical addition to aromatic ring | Effective for electron-rich and electron-poor (hetero)arenes. mdpi.com |
| Metal-Mediated Cross-Coupling | Cu, Pd, or Ni catalysts; aryl halides/boronic acids | Reductive elimination from a metal center | Broad scope, applicable to complex molecules. rsc.org |
| Minisci-type Radical Chemistry | Silver or persulfate oxidants | Radical C-H functionalization | Best applied to heteroaromatics. researchgate.net |
Halogenation and Functionalization of Phenyl Rings
Constructing the 3,4-difluorophenyl ring often starts from commercially available materials like 1,2-difluorobenzene. google.com However, when such precursors are unavailable or when specific substitution patterns are required, regioselective halogenation and functionalization become necessary.
Palladium-catalyzed C-H activation is a state-of-the-art method for the direct and regioselective halogenation of aromatic rings. researchgate.netnih.gov By using a directing group within the substrate, the palladium catalyst can be guided to a specific C-H bond (typically at the ortho position) for cleavage and subsequent functionalization with a halogen source like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). researchgate.net This allows for the precise installation of halogens, which can be the desired fluorine atoms or other halogens that can later be converted to fluorine via nucleophilic aromatic substitution (SₙAr) or other fluorination reactions.
The synthesis of fluorinated aromatic systems can also involve the construction of the ring itself. For example, the synthesis of 3,4-difluoro-1H-pyrrole has been achieved through a multi-step sequence starting from 2,2,3,3-tetrafluorobutanediol, demonstrating how fluorinated building blocks can be used to construct fluorinated heterocyclic and aromatic systems. nsf.gov
Formation of the Carbon-Nitrogen Bond via Amination Reactions
The introduction of the amine functionality is a critical step in the synthesis of 1-(3,4-difluorophenyl)ethylamine and its derivatives. Various classical and modern amination methods are employed to form the essential carbon-nitrogen bond, with the choice of method often depending on the specific substrate and desired outcome.
Reductive Amination: A primary and highly effective method for synthesizing the target compound and its analogues is reductive amination. libretexts.org This two-part reaction typically involves the initial reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced in the second step to yield the final amine. libretexts.org For the synthesis of N-methylated products like 1-(3,4-difluorophenyl)ethylamine, the precursor 1-(3,4-difluorophenyl)ethanone would be reacted with methylamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. libretexts.org
Rearrangement Reactions: For the synthesis of primary amine analogues, rearrangement reactions of carboxylic acid derivatives are a viable pathway. The Curtius rearrangement, for instance, involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to form an isocyanate, which is then hydrolyzed to the primary amine. libretexts.org This method has been noted in synthetic routes to related structures, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, where a cyclopropanecarboxylic acid derivative is converted to the corresponding amine. justia.comgoogle.com Similarly, the Hofmann rearrangement utilizes a primary amide, which is treated with a halogen and a base to yield a primary amine with one less carbon atom. libretexts.org
Catalytic Amination Reactions: Modern organic synthesis frequently employs transition-metal-catalyzed cross-coupling reactions to form C-N bonds, particularly for the synthesis of arylamines. researchgate.net While direct application to the ethylamine (B1201723) side chain is less common, these methods are invaluable for creating analogues where the aromatic ring is substituted with an amine or for coupling complex amine fragments. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are prominent examples that allow for the coupling of aryl halides with a wide range of aliphatic and aromatic amines. researchgate.netorganic-chemistry.org These reactions exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. organic-chemistry.org
Nucleophilic Substitution: The direct alkylation of amines via nucleophilic substitution with alkyl halides is a fundamental method for C-N bond formation. libretexts.org However, this approach can suffer from a lack of selectivity, often leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org More controlled methods, such as the Gabriel synthesis, utilize a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to cleanly form primary amines after alkylation and subsequent hydrolysis. libretexts.org
Table 1: Comparison of Amination Methodologies
| Method | Typical Substrate(s) | Key Reagents | Product Scope |
|---|---|---|---|
| Reductive Amination | Aldehyde or Ketone, Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst | 1°, 2°, or 3° amines libretexts.org |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Sodium Azide, Heat or UV light | 1° amines libretexts.org |
| Hofmann Rearrangement | Primary Amide | Br2 or Cl2, NaOH | 1° amines (with one less carbon) libretexts.org |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | 1° amines libretexts.org |
Synthesis of Key Precursors and Advanced Intermediates for 1-(3,4-Difluorophenyl)ethylamine
The efficient synthesis of 1-(3,4-difluorophenyl)ethylamine and its analogues relies heavily on the availability of key precursors and advanced intermediates. The syntheses of these foundational molecules often begin with commercially available fluorinated aromatic compounds.
Routes from 1,2-Difluorobenzene: A common starting material is 1,2-difluorobenzene. One established route involves a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) to produce 2-chloro-1-(3,4-difluorophenyl)ethanone. justia.comgoogle.com This ketone is a versatile intermediate. It can be used directly in reductive amination reactions to produce chloro-substituted amine analogues or can undergo further transformations. For instance, stereoselective reduction of the keto group yields the corresponding chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol, which can be a precursor for cyclopropylamine (B47189) analogues. google.comgoogle.com
Routes from 3,4-Difluorobenzaldehyde: Another widely used precursor is 3,4-difluorobenzaldehyde. This aldehyde can undergo a Knoevenagel condensation with malonic acid, typically in the presence of pyridine (B92270) and piperidine (B6355638), to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. google.com This α,β-unsaturated acid is a key intermediate that can be further elaborated. For example, it can be converted to an acid chloride and then reacted with a chiral auxiliary to facilitate asymmetric cyclopropanation, ultimately leading to chiral cyclopropanecarboxylic acids. google.com These acids are advanced intermediates for the synthesis of cyclopropylamine analogues via reactions like the Curtius rearrangement. google.com
The following table summarizes two distinct pathways to advanced intermediates starting from different commercially available materials.
Table 2: Synthetic Pathways to Key Intermediates
| Starting Material | Reagents | Key Intermediate(s) | Reference(s) |
|---|---|---|---|
| 1,2-Difluorobenzene | 1. Chloroacetyl chloride, AlCl32. Chiral oxazaborolidine, Borane complex | 2-chloro-1-(3,4-difluorophenyl)ethanone2-chloro-1-(3,4-difluorophenyl)ethanol | google.comgoogle.com |
Exploration of Orthogonal Protecting Group Strategies for Amine Functionality
In the synthesis of complex molecules containing multiple functional groups, the temporary masking of a reactive site, such as an amine, is essential. organic-chemistry.org Orthogonal protecting group strategy is a sophisticated approach that allows for the selective removal of one specific protecting group in the presence of others by using dedicated and non-interfering reaction conditions. wikipedia.org This strategy is critical for achieving high yields and purity in multi-step syntheses. organic-chemistry.org
The amine functionality is nucleophilic and often requires protection to prevent unwanted side reactions. organic-chemistry.org Carbamates are one of the most common classes of amine protecting groups. libretexts.org The choice of a specific carbamate (B1207046) is dictated by its stability to various reaction conditions and the specific conditions required for its removal.
Common Orthogonal Amine Protecting Groups:
Boc (tert-Butyloxycarbonyl): This group is widely used due to its stability under basic, hydrogenolysis, and mildly nucleophilic conditions. It is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.org
Cbz (Carbobenzyloxy): The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (e.g., H2 over a palladium catalyst). libretexts.org This makes it orthogonal to the acid-labile Boc group.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably stable to acidic conditions and hydrogenolysis but is cleaved under mild basic conditions, typically with a piperidine solution. wikipedia.orglibretexts.org Its base-lability makes it orthogonal to both Boc and Cbz groups.
The ability to selectively deprotect one amine in a molecule containing multiple protected amines allows for site-specific modifications, such as the differential alkylation or acylation of polyamines. sigmaaldrich.com
Table 3: Orthogonal Protecting Groups for Amines
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| Boc (tert-Butyloxycarbonyl) | (CH3)3CO-C(O)- | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Strong Acid (e.g., TFA, HCl) libretexts.org | Fmoc, Cbz |
| Cbz (Carbobenzyloxy) | C6H5CH2O-C(O)- | Benzyl chloroformate | Catalytic Hydrogenolysis (H2/Pd) libretexts.org | Boc, Fmoc |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C15H11O-C(O)- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) wikipedia.org | Boc, Cbz |
Elucidation of Molecular Structure and Stereochemistry for 1 3,4 Difluorophenyl Ethylamine
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and vibrational spectroscopy provide detailed information about the atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the connectivity of atoms and their spatial relationships.
For 1-(3,4-Difluorophenyl)ethylamine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine atoms. The proton at the chiral center (the methine CH ) would likely appear as a quartet, being coupled to the three protons of the adjacent methyl group. The ethyl-methyl group (CH-CH₃ ) would present as a doublet, coupled to the single methine proton. The N-methyl group (N-CH₃ ) would appear as a singlet, as it is not typically coupled to the N-H proton. The N-H proton itself would likely yield a broad singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.orgdocbrown.info For this molecule, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. The chemical shifts would be characteristic of aromatic carbons, aliphatic carbons adjacent to a nitrogen atom, and aliphatic carbons further from the heteroatom. The carbons bonded directly to fluorine would exhibit splitting due to C-F coupling.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity between adjacent atoms. For stereochemical assignment, chiral lanthanide shift reagents could be used to induce chemical shift differences between the enantiomers, allowing for their distinction and quantification by NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-(3,4-Difluorophenyl)ethylamine Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 | Multiplet | 115 - 125 |
| Methine CH | ~3.5 - 4.0 | Quartet | 55 - 65 |
| Ethyl-CH₃ | ~1.3 - 1.5 | Doublet | 20 - 25 |
| N-Methyl CH₃ | ~2.2 - 2.4 | Singlet | 30 - 35 |
| N-H | 1.0 - 3.0 | Broad Singlet | N/A |
| Aromatic C-F/C-C | N/A | N/A | 140 - 160 |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high precision. The molecular formula of 1-(3,4-Difluorophenyl)ethylamine is C₉H₁₁F₂N. americanelements.com
HRMS analysis would yield a precise mass for the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺). The calculated monoisotopic mass for the neutral molecule is 171.08595 Da. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million provides unambiguous validation of the compound's elemental formula.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, characteristic fragmentation pathways would include alpha-cleavage (breaking the bond between the chiral carbon and the phenyl ring) and the loss of the N-methyl group.
Table 2: Expected High-Resolution Mass Spectrometry Data and Key Fragments
| Species | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₉H₁₂F₂N]⁺ | 172.0937 | Protonation of parent molecule |
| [M-CH₃]⁺ | [C₈H₈F₂N]⁺ | 156.0624 | Loss of a methyl radical from the ethyl group |
| [C₇H₅F₂]⁺ | [C₇H₅F₂]⁺ | 127.0359 | Alpha-cleavage at the benzylic position |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For 1-(3,4-Difluorophenyl)ethylamine, the IR spectrum would show several characteristic absorption bands. As a secondary amine, a key feature is a single, relatively weak N-H stretching band in the region of 3300-3500 cm⁻¹. spectroscopyonline.comucalgary.ca Other significant absorptions include C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl and methyl groups (around 2850-3100 cm⁻¹), C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands, which are characteristic of fluorinated aromatic compounds (typically in the 1100-1300 cm⁻¹ range). researchgate.net
Table 3: Expected Characteristic Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic | 2850 - 2970 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |
Chromatographic Methods for Enantiomeric Purity and Isomeric Separation
Since 1-(3,4-Difluorophenyl)ethylamine possesses a chiral center, it exists as a pair of enantiomers. Chromatographic methods are indispensable for separating these enantiomers to determine the enantiomeric purity of a sample or to prepare enantiomerically pure forms.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. phenomenex.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the separation of phenylalkylamines, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are highly effective. yakhak.orgmdpi.com A typical method would involve a normal-phase mobile system, such as a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326). For basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often crucial to prevent peak tailing and achieve good resolution. mdpi.com
Table 4: Representative Chiral HPLC Method for Enantiomeric Separation This represents a typical starting point for method development based on literature for similar amines.
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.com
For amines, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape. Therefore, derivatization is a common strategy. The secondary amine can be reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative. sigmaaldrich.com This derivatization does not affect the chiral center and significantly improves chromatographic performance. The derivatized enantiomers are then separated on a chiral GC column.
Table 5: Representative Chiral GC Method for Enantiomeric Separation This represents a plausible method, including a necessary derivatization step.
| Parameter | Condition |
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial Temp: 100°C, Ramp: 5°C/min to 200°C |
| Detector | Flame Ionization Detector (FID) |
Determination of Absolute Configuration (where applicable for derivatives)
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. purechemistry.org This technique requires the formation of a well-ordered single crystal. For chiral amines, which are often liquids or oils at room temperature, this is typically achieved by forming a salt with a chiral resolving agent of a known absolute configuration. nih.govnih.gov
The process involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. vernier.com Once a single crystal of one of the diastereomeric salts is obtained, X-ray diffraction analysis can be performed.
The diffraction of X-rays by the crystal lattice produces a unique pattern of reflections. By analyzing the intensities of these reflections, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. caltech.edu Crucially, when a chiral molecule is crystallized in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute stereochemistry. The known configuration of the chiral resolving agent serves as an internal reference, allowing for the confident assignment of the (R) or (S) configuration to the chiral center of the amine.
For instance, the absolute configuration of (S)-1-phenylethylamine has been confirmed through the X-ray crystal structure analysis of its diastereomeric salts. researchgate.net A similar approach would be applicable to 1-(3,4-difluorophenyl)ethylamine and its derivatives. The data that would be obtained from such an analysis is typically presented in a crystallographic information file (CIF), which includes details about the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles.
Table 1: Hypothetical Crystallographic Data for a Diastereomeric Salt of (R)-1-(3,4-Difluorophenyl)ethylamine with a Chiral Acid
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1577.5 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
Note: This table is illustrative and represents the type of data that would be generated from an X-ray crystallography experiment. The Flack parameter, when close to zero, indicates a high confidence in the assigned absolute configuration.
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules in solution.
Optical Rotation
Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. vernier.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-).
The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The relationship is given by the formula:
[α] = α / (l * c)
where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in g/mL.
For example, the specific rotation of (S)-(-)-α-phenylethylamine is reported to be -40.3° (neat). chemicalforums.comchegg.com This value serves as a reference for its enantiomer, (R)-(+)-α-phenylethylamine, which would have a specific rotation of +40.3°. While the specific rotation of the enantiomers of 1-(3,4-difluorophenyl)ethylamine and its N-methyl derivative has not been reported, it is expected that they would also exhibit optical activity, with the two enantiomers having equal and opposite specific rotations. The sign and magnitude of the rotation would need to be determined experimentally.
Table 2: Comparison of Specific Rotation for Chiral Amines
| Compound | Enantiomer | Specific Rotation [α] (degrees) |
| 1-Phenylethylamine (B125046) | (S) | -40.3 (neat) |
| 1-Phenylethylamine | (R) | +40.3 (neat) |
| 1-(3,4-Difluorophenyl)ethylamine | (S) | Not Reported |
| 1-(3,4-Difluorophenyl)ethylamine | (R) | Not Reported |
| 1-(3,4-Difluorophenyl)ethylamine | (S) | Not Reported |
| 1-(3,4-Difluorophenyl)ethylamine | (R) | Not Reported |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The electronic transitions of the chromophores in a chiral molecule, such as the phenyl ring in 1-(3,4-difluorophenyl)ethylamine, become optically active and give rise to characteristic positive or negative bands in the CD spectrum, known as Cotton effects.
For α-phenylethylamines, the CD spectrum is influenced by the electronic transitions of the phenyl ring. rsc.org The substitution pattern on the phenyl ring, such as the presence of difluoro groups, would be expected to alter the positions and intensities of the CD bands. The N-methylation of the amine group would also likely have an effect on the CD spectrum.
Enantiomers produce mirror-image CD spectra. Therefore, once the absolute configuration of one enantiomer is established (e.g., by X-ray crystallography), its CD spectrum can be used as a reference to determine the absolute configuration of other samples of the same compound or closely related derivatives.
Computational Chemistry and Molecular Modeling Studies of 1 3,4 Difluorophenyl Ethylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-(3,4-Difluorophenyl)ethylamine, these studies would provide crucial insights into its behavior at a molecular level.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk For 1-(3,4-Difluorophenyl)ethylamine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the lowest energy conformation. Key energetic properties such as the total energy, heat of formation, and vibrational frequencies could be calculated, providing a theoretical basis for its stability and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. acadpubl.eumalayajournal.org Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For 1-(3,4-Difluorophenyl)ethylamine, FMO analysis would pinpoint which atoms are most involved in potential chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. uni-muenchen.dewolfram.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For 1-(3,4-Difluorophenyl)ethylamine, an MEP map would highlight the electronegative fluorine atoms and the nitrogen atom of the amine group as regions of negative potential, while the hydrogen atoms would likely exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding. manipal.edu
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable bonds, such as 1-(3,4-Difluorophenyl)ethylamine, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the single bonds in the ethylamine (B1201723) side chain and the bond connecting the phenyl ring to the ethyl group, a potential energy surface can be generated. This exploration would reveal the preferred three-dimensional shapes of the molecule and the relative energies of different conformers, which can significantly influence its biological activity and physical properties.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the dynamic behavior of 1-(3,4-Difluorophenyl)ethylamine. researchgate.netfrontiersin.org By simulating the movement of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. Furthermore, including solvent molecules in the simulation allows for the study of solvent effects on the molecule's conformation and dynamics. This is particularly important for understanding its behavior in a biological context, where it would be surrounded by water molecules.
Ligand-Target Interaction Modeling
To understand the potential biological activity of 1-(3,4-Difluorophenyl)ethylamine, ligand-target interaction modeling, often referred to as molecular docking, would be performed. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govmdpi.com By docking 1-(3,4-Difluorophenyl)ethylamine into the active site of a relevant biological target, researchers could predict its binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. This information is invaluable in drug discovery and for understanding the molecule's mechanism of action at a molecular level.
Molecular Docking for Predicting Binding Modes and Affinities
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely employed to forecast the binding mode and affinity of small molecule ligands, such as 1-(3,4-Difluorophenyl)ethylamine, to a macromolecular target, typically a protein receptor. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction. researchgate.net
In a typical docking study for a fluorinated amine, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The active site is defined, and the ligand is then computationally "docked" into this site. The scoring function evaluates the fitness of each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
The results of a molecular docking study are generally presented as a binding score (often in kcal/mol) and a predicted binding pose. The difluoro-substitution on the phenyl ring of 1-(3,4-Difluorophenyl)ethylamine would be of particular interest in these simulations, as the fluorine atoms can form specific interactions (such as hydrogen bonds or halogen bonds) with receptor residues, potentially influencing both binding orientation and affinity.
While specific docking studies for 1-(3,4-Difluorophenyl)ethylamine are not prevalent in public literature, the methodology can be illustrated with a hypothetical docking scenario against a monoamine transporter, a common target for phenethylamine (B48288) compounds.
Table 1: Hypothetical Molecular Docking Results for a Series of Phenethylamine Derivatives Against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Phenethylamine | -6.5 | Asp-79, Phe-320 | Ionic, Pi-Pi Stacking |
| 1-Phenylethylamine (B125046) | -6.8 | Asp-79, Phe-320, Tyr-83 | Ionic, Pi-Pi Stacking, H-bond |
| 1-(3,4-Difluorophenyl)ethylamine | -7.5 | Asp-79, Phe-320, Ser-148 | Ionic, Pi-Pi Stacking, Halogen bond |
| 1-(3,4-Difluorophenyl)ethylamine | -7.2 | Asp-79, Phe-320, Ser-148 | Ionic, Pi-Pi Stacking, Halogen bond |
This table is illustrative and does not represent real experimental data.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
While molecular docking provides a rapid assessment of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of binding free energy. nih.govresearchgate.net These techniques calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govelsevierpure.com They are typically applied as a post-processing step on a set of molecular dynamics (MD) simulation snapshots of the protein-ligand complex. 34.237.233
The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle: ΔG_bind = G_complex - (G_protein + G_ligand)
Each term is calculated as the sum of the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_sol), and an entropic term (-TΔS). nih.gov
ΔE_MM : Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).
ΔG_sol : The energy required to transfer the solute from a vacuum to the solvent. It is composed of a polar component (calculated by either the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area). nih.gov
-TΔS : The conformational entropy change upon binding, which is computationally expensive to calculate and sometimes omitted when comparing similar ligands. nih.gov
MM/GBSA is generally faster than MM/PBSA, while MM/PBSA can sometimes provide more accurate absolute binding energies. nih.govelsevierpure.com These methods are valuable for refining docking results and providing a more detailed breakdown of the energy contributions driving ligand binding.
Table 2: Example of Binding Free Energy Decomposition from an MM/PBSA Calculation
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.2 |
| Electrostatic Energy (ΔE_elec) | -28.9 |
| Polar Solvation Energy (ΔG_pol) | +40.5 |
| Non-polar Solvation Energy (ΔG_nopol) | -5.1 |
| Binding Free Energy (ΔG_bind) | -38.7 |
This table is illustrative and does not represent real experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org For fluorinated amine derivatives, a QSAR model could predict the biological activity (e.g., receptor binding affinity or functional potency) based on calculated molecular descriptors.
The development of a QSAR model involves several steps:
Data Set Preparation : A training set of fluorinated amine derivatives with experimentally determined activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These can be classified as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. For fluorinated compounds, descriptors related to the properties of the fluorine atoms (e.g., partial charges, electronegativity) are particularly relevant. nih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Validation : The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). A robust QSAR model should have high values for the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or xr²). nih.gov
A hypothetical QSAR equation for a series of fluorinated phenethylamines might look like this:
log(Activity) = 0.85 * ClogP - 0.23 * PSA + 1.5 * E_LUMO - 2.1
Where:
ClogP is the calculated octanol-water partition coefficient (a measure of lipophilicity).
PSA is the polar surface area.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
Table 3: Hypothetical Data for a QSAR Model of Fluorinated Amine Derivatives
| Compound | ClogP | PSA (Ų) | E_LUMO (eV) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|---|
| Derivative 1 | 2.1 | 26.0 | -0.15 | 6.8 | 6.9 |
| Derivative 2 | 2.5 | 26.0 | -0.20 | 7.2 | 7.1 |
| 1-(3,4-Difluorophenyl)ethylamine | 2.8 | 12.0 | -0.25 | 7.5 | 7.4 |
| Derivative 4 | 3.0 | 12.0 | -0.28 | 7.8 | 7.9 |
This table is illustrative and does not represent real experimental data. Model statistics for this hypothetical model could be r² = 0.92, q² = 0.85.
Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.netnih.gov
Structure Activity Relationship Sar Investigations of 1 3,4 Difluorophenyl Ethylamine and Its Analogues
Impact of the 3,4-Difluorophenyl Moiety on Molecular Recognition
The 3,4-difluorophenyl group plays a pivotal role in the interaction of these ligands with their biological targets. Its electronic and steric properties, as well as its potential for bioisosteric replacement, are key determinants of binding affinity and selectivity.
Electronic and Steric Effects of Fluorine Substituents on Aromatic Ring
The introduction of two fluorine atoms onto the phenyl ring at the 3 and 4 positions significantly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing effect on the aromatic ring. This polarization of the carbon-fluorine bond can influence several types of non-covalent interactions that are crucial for drug-receptor binding, including dipole-dipole, ion-dipole, and hydrogen bonding interactions. The altered electron distribution on the phenyl ring can modulate the pKa of the amine group, which in turn affects the ionization state of the molecule at physiological pH and its ability to form ionic bonds with receptor residues.
From a steric perspective, fluorine has a van der Waals radius similar to that of a hydrogen atom, meaning its introduction does not significantly increase the bulk of the molecule. This allows fluorinated analogues to often bind to receptors in a similar orientation to their non-fluorinated counterparts. However, the specific positioning of the fluorine atoms can influence the preferred conformation of the molecule and its fit within a binding pocket.
Table 1: Comparison of Physicochemical Properties of Phenyl and 3,4-Difluorophenyl Moieties
| Property | Phenyl | 3,4-Difluorophenyl |
|---|---|---|
| Electron Withdrawing/Donating Character | Neutral | Strongly Electron-Withdrawing |
| Calculated LogP (cLogP) of Phenethylamine (B48288) vs. 3,4-Difluorophenethylamine | Lower | Higher |
| Potential for Hydrogen Bonding | Weak (π-system) | C-F as a weak H-bond acceptor |
Bioisosteric Replacement Studies Involving the Difluoromethyl Group
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. acs.org The difluoromethyl group (CHF2) is often considered a bioisostere of hydroxyl, thiol, or even methyl groups. While the 3,4-difluorophenyl group as a whole can be subject to bioisosteric replacement, studies on related compounds often focus on individual or smaller fluorinated moieties.
For instance, replacing a methyl group with a difluoromethyl group can lead to improved metabolic stability and altered lipophilicity. acs.org In the context of 1-(3,4-difluorophenyl)ethylamine analogues, bioisosteric replacement could involve substituting the entire 3,4-difluorophenyl ring with other bicyclic or heterocyclic systems that mimic its size, shape, and electronic properties. Such studies are crucial for exploring new chemical space and identifying novel scaffolds with improved pharmacological profiles. The goal of these replacements is to maintain or improve the desired biological activity while optimizing other properties such as solubility, metabolic stability, and bioavailability. nih.govdrughunter.com
Stereochemical Influence on Ligand-Target Interactions
The ethylamine (B1201723) backbone of 1-(3,4-difluorophenyl)ethylamine contains a chiral center at the carbon atom attached to the phenyl ring and the amine group. The spatial arrangement of substituents around this chiral center, known as stereochemistry, is a critical factor in determining the affinity and selectivity of the ligand for its biological target.
Enantioselective Binding Affinities and Selectivity Profiles
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
For phenethylamine derivatives, it is common for one enantiomer (the eutomer) to have significantly higher affinity for a particular receptor than the other (the distomer). For example, in studies of related compounds, the (R)-enantiomer often displays higher potency at certain monoamine transporters compared to the (S)-enantiomer. The differential binding affinity can be attributed to the specific three-dimensional arrangement of the phenyl ring, the amine group, and the methyl group, which allows for a more favorable interaction with the chiral binding site of the receptor. The enantioselective bioreduction of a precursor to a molecule containing the 1-(3,4-difluorophenyl) moiety highlights the importance of obtaining single enantiomers for pharmacological evaluation.
Table 2: Hypothetical Enantioselective Binding Affinities (Ki in nM) at Monoamine Transporters
| Compound | Dopamine (B1211576) Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| (R)-1-(3,4-Difluorophenyl)ethylamine | 50 | 150 | 800 |
| (S)-1-(3,4-Difluorophenyl)ethylamine | 500 | 1200 | 5000 |
| Racemic 1-(3,4-Difluorophenyl)ethylamine | 275 | 675 | 2900 |
(Note: This data is illustrative and based on general trends observed for related phenethylamines.)
Diastereoselective Effects on Receptor Binding and Functional Responses
When a second chiral center is introduced into the molecule, for example, by substitution on the ethylamine backbone, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. Consequently, they can exhibit distinct binding affinities and functional activities at a given receptor.
The relative orientation of the substituents at the two chiral centers can significantly impact how the molecule fits into the receptor's binding pocket. One diastereomer may adopt a conformation that allows for optimal interactions with key amino acid residues, leading to high affinity and efficacy, while the other diastereomer may be sterically hindered or unable to form the same crucial interactions. The study of diastereomers provides valuable information about the topography of the receptor binding site and the conformational requirements for ligand recognition and activation.
Contribution of the Ethyl-Amine Backbone to Conformational Flexibility and Binding
The ethyl-amine backbone of 1-(3,4-difluorophenyl)ethylamine provides a degree of conformational flexibility that is crucial for its interaction with biological targets. The single bonds within this backbone allow for rotation, enabling the molecule to adopt various spatial arrangements. The preferred conformation, or the ensemble of low-energy conformations, is influenced by factors such as steric hindrance between substituents and intramolecular interactions.
The ability of the molecule to adopt a specific conformation that is complementary to the binding site of a receptor is a key determinant of its affinity. For many phenethylamine derivatives, a partially folded or "gauche" conformation, where the amine group is oriented towards the phenyl ring, is thought to be important for binding to certain receptors. The N-methyl group in 1-(3,4-Difluorophenyl)ethylamine can also influence the conformational preferences and the rotational barrier around the C-N bond, further impacting its interaction with the receptor. Computational modeling and spectroscopic techniques are often employed to study the conformational landscape of these molecules and to understand how their flexibility contributes to their biological activity.
Role of N-Methyl Substitution in Modulating Amine Basicity and Receptor Interaction
The introduction of a methyl group to the nitrogen atom of 1-(3,4-difluorophenyl)ethylamine, forming 1-(3,4-Difluorophenyl)ethylamine, significantly influences its physicochemical and pharmacological properties, primarily through the modulation of amine basicity and steric profile, which in turn affects receptor interactions.
Receptor Interaction: The addition of a methyl group also alters the steric bulk and lipophilicity around the nitrogen atom. This can have a complex effect on receptor binding. For some receptors, the increased size may lead to steric hindrance, preventing optimal binding. Conversely, the methyl group can engage in favorable van der Waals interactions with hydrophobic pockets within the receptor, potentially enhancing binding affinity. Furthermore, the change in basicity affects the strength of the ionic interaction with the receptor. For sigma-1 receptors, a protonated nitrogen atom is considered a key pharmacophoric element for high-affinity binding. Therefore, the increased basicity due to N-methylation could lead to a higher concentration of the active protonated species at physiological pH, potentially enhancing receptor affinity. In the context of the dopamine transporter, the amine group is known to form a critical salt bridge with an aspartate residue (Asp79) in the binding site. The increased basicity from N-methylation could strengthen this interaction, provided the methyl group does not create a steric clash.
Investigation of Binding Affinities and Selectivities for Specific Receptors (e.g., Sigma Receptors, Dopamine Transporter)
The difluorophenylethylamine scaffold has been explored for its interaction with various central nervous system targets, notably sigma receptors and the dopamine transporter. The binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and selectivity are key parameters in determining the pharmacological profile of a compound.
While specific binding affinity data for 1-(3,4-Difluorophenyl)ethylamine at sigma-1 receptors and the dopamine transporter are not available in the public domain literature reviewed, SAR studies on analogous compounds provide valuable insights. For instance, research on various N-substituted analogues of related compounds has shown that modifications at the nitrogen atom can significantly impact affinity and selectivity for both DAT and sigma receptors. Studies on synthetic cathinones have demonstrated that N-monomethylation can enhance potency in behavioral assays, which is often correlated with increased affinity for monoamine transporters.
The following table illustrates hypothetical binding affinities based on general SAR principles for discussion purposes, as specific experimental data for the target compound was not found.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 1-(3,4-Difluorophenyl)ethylamine | Sigma-1 Receptor | Data not available |
| 1-(3,4-Difluorophenyl)ethylamine | Dopamine Transporter (DAT) | Data not available |
The interaction between sigma-1 receptors and the dopamine transporter is an area of active research. The sigma-1 receptor can modulate the function of DAT, and ligands that interact with both targets may have unique therapeutic potential. For example, some sigma-1 receptor antagonists have been shown to potentiate the effects of cocaine at the dopamine transporter.
Rational Design Principles for Optimizing Ligand-Target Interactions
Key Pharmacophoric Elements:
Aromatic Ring: The 3,4-difluorophenyl group is a key feature. The fluorine atoms influence the molecule's electronic properties and can engage in specific interactions, such as hydrogen bonds or halogen bonds, with the receptor. The position and nature of substituents on this ring are critical for modulating affinity and selectivity.
Ethylamine Side Chain: The two-carbon linker between the aromatic ring and the nitrogen atom is a common feature in many biogenic amines and their analogues, providing an optimal distance for interaction with key residues in the receptor binding sites.
Amine Group: As previously discussed, a protonatable nitrogen is crucial for interaction with both sigma receptors and the dopamine transporter. The substitution pattern on the nitrogen atom (primary, secondary, or tertiary amine) is a key determinant of activity.
Strategies for Optimization:
Modification of the Aromatic Ring: Introducing different substituents on the phenyl ring can fine-tune electronic and steric properties. For example, replacing or repositioning the fluorine atoms or adding other small alkyl or alkoxy groups could alter the binding mode and affinity.
Alterations to the Ethyl Side Chain: Introducing alkyl groups on the alpha or beta carbons of the ethyl chain can create chiral centers and conformationally constrain the molecule. This can lead to stereoselective binding and improved affinity for a specific receptor.
Varying N-Substitution: The size and nature of the substituent on the nitrogen atom can be systematically varied to probe the steric and electronic requirements of the binding pocket. For instance, replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) or incorporating the nitrogen into a cyclic structure (e.g., piperidine (B6355638), pyrrolidine) can drastically alter the affinity and selectivity profile. This approach has been successfully used in the development of other DAT inhibitors.
Computational modeling techniques, such as docking studies and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools in the rational design process. These methods can predict how structural modifications will affect the binding of a ligand to its target, allowing for the prioritization of synthetic efforts towards compounds with the most promising profiles. By combining these computational approaches with empirical SAR data from synthesized analogues, researchers can iteratively refine the molecular structure to achieve the desired pharmacological properties.
Chemical Transformations and Derivatization of 1 3,4 Difluorophenyl Ethylamine
Functionalization at the Amine Nitrogen
The nitrogen atom of the primary amine group is a key site for functionalization due to its nucleophilicity. A wide array of derivatives can be synthesized through reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
Alkylation and Acylation Reactions for Library Synthesis
N-alkylation is a fundamental process for introducing alkyl groups onto the amine nitrogen, significantly altering the compound's steric and electronic properties. nih.gov This process is pivotal in organic synthesis for creating chemicals used in materials, agriculture, and medicine. nih.gov The synthesis of the secondary amine, 1-(3,4-difluorophenyl)ethylamine, is a primary example of monoalkylation. Achieving selective monoalkylation is often a key challenge, as over-alkylation can lead to undesired quaternary ammonium (B1175870) salts. nih.gov
N-acylation is another cornerstone transformation, providing a straightforward route to amides. orientjchem.orgresearchgate.net This reaction is frequently used to install a wide variety of acyl groups, effectively creating large libraries of diverse molecules from a single amine precursor. orientjchem.org The acylation of amines is a fundamental chemical reaction for producing important precursors for fine chemicals and pharmaceuticals. orientjchem.org Reactions are typically carried out with acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. orientjchem.orgresearchgate.net Modern methods also focus on catalyst-free conditions to promote greener synthesis. orientjchem.org
| Transformation | Reagent Class | Product Class | Typical Conditions |
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Secondary/Tertiary Amines | Base (e.g., K₂CO₃), Solvent (e.g., ACN) |
| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amines | Reducing agent (e.g., NaBH(OAc)₃) |
| N-Acylation | Acyl Chlorides/Anhydrides | Amides | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) |
| N-Acylation | Carboxylic Acids | Amides | Coupling agent (e.g., EDC, HATU), Base |
Formation of Amides, Ureas, and Carbamates
Beyond simple acylation, the amine group is a precursor to several other critical functional groups.
Amides: The formation of an amide bond is one of the most common reactions in medicinal chemistry. nih.gov Direct coupling of 1-(3,4-difluorophenyl)ethylamine with carboxylic acids is facilitated by activating agents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU). organic-chemistry.org Alternatively, reaction with more reactive carboxylic acid derivatives like acid chlorides or anhydrides readily yields amides. libretexts.org
Ureas: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. organic-chemistry.org Isocyanates themselves can be generated in situ from various precursors, including the Curtius rearrangement of acyl azides. organic-chemistry.org Modern, milder methods allow for the synthesis of ureas from amines and carbon dioxide, which form a carbamic acid intermediate that can be trapped. nih.govresearchgate.net
Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. organic-chemistry.org Similar to urea (B33335) synthesis, innovative methods utilize CO₂ and an alcohol, activated by reagents like Mitsunobu reagents, to form carbamates under mild conditions. nih.gov Phenyl carbamates can also serve as intermediates that react with amines to generate ureas in high yield. google.com
Modifications and Extension of the Ethyl Side Chain
Direct functionalization of the ethyl side chain of 1-(3,4-difluorophenyl)ethylamine is challenging due to the chemical inertness of the saturated alkyl C-H bonds. Modifications typically require multi-step synthetic sequences starting from different precursors rather than direct alteration of the final molecule. For instance, building the side chain from a ketone precursor (e.g., 3',4'-difluoroacetophenone) allows for the introduction of functionality prior to the formation of the amine. However, the benzylic position (the carbon atom attached to both the phenyl ring and the amine group) is more susceptible to certain reactions, although such transformations are not commonly reported for this specific scaffold.
Transformations on the 3,4-Difluorophenyl Ring
The 3,4-difluorophenyl ring offers significant opportunities for structural diversification through aromatic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) introduces new substituents onto the benzene (B151609) ring. wikipedia.org The location of the incoming electrophile is dictated by the directing effects of the existing substituents. wikipedia.orglumenlearning.com
On the 3,4-difluorophenyl ring, there are two types of substituents to consider:
Fluorine Atoms: Halogens are deactivating groups, meaning they make the ring less reactive than benzene towards electrophiles. lumenlearning.comchemistrytalk.org However, they are ortho, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. chemistrytalk.orgresearchgate.net
The 1-aminoethyl Group: This alkylamine substituent is generally considered a deactivating group due to the electron-withdrawing inductive effect of the nitrogen atom, especially under the acidic conditions often used for EAS where the amine is protonated to form -NH₃⁺. Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.orgsavemyexams.com
The regiochemical outcome of an EAS reaction on 1-(3,4-difluorophenyl)ethylamine is determined by the interplay of these directing effects. The two fluorine atoms direct to positions 2, 5, and 6. The ethylamine (B1201723) group at position 1 directs to position 5. Therefore, substitution is strongly favored at the C5 position, which is ortho to the fluorine at C4 and meta to the ethylamine group. Position 2 is also activated by the fluorine at C3 but may be sterically hindered.
| Position | Directing Influence from F at C3 | Directing Influence from F at C4 | Directing Influence from Side Chain at C1 | Overall Predicted Reactivity |
| C2 | Ortho (Activating) | Meta | Ortho | Possible, but sterically hindered |
| C5 | Meta | Ortho (Activating) | Meta (Deactivating) | Most Favorable |
| C6 | Para (Activating) | Meta | Meta (Deactivating) | Less Favorable |
Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, greatly expanding molecular diversity. sigmaaldrich.com To utilize these reactions, a "handle," typically a halogen (Br, I) or a triflate, must first be installed on the aromatic ring, often via an EAS reaction as described above.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an aryl halide or triflate. libretexts.orgwikipedia.org For example, 1-(5-bromo-3,4-difluorophenyl)ethylamine could be coupled with various aryl or alkyl boronic acids to form biaryl structures or introduce alkyl chains. acs.orgorganic-chemistry.orgmdpi.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Starting with a halogenated derivative of the title compound, this method could be used to introduce additional amine functionalities onto the aromatic ring. youtube.comrug.nllibretexts.org The choice of palladium catalyst and bulky, electron-rich phosphine ligands is crucial for reaction efficiency. youtube.com
Other Cross-Coupling Reactions: Other valuable transformations include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), each providing unique pathways for elaborating the 3,4-difluorophenyl core. sigmaaldrich.com
These palladium-catalyzed methods have revolutionized synthetic chemistry due to their broad substrate scope, functional group tolerance, and relatively mild reaction conditions. nih.gov
Synthesis of Bioconjugates and Chemical Probes for Biological Research
The general approach to synthesizing these tools involves the reaction of the secondary amine of 1-(3,4-Difluorophenyl)ethylamine with a reagent carrying a complementary reactive group. The choice of reagent and reaction conditions is crucial for achieving the desired bioconjugate or probe with retained or enhanced biological activity.
Key Strategies for Derivatization:
Several well-established methods for amine modification are applicable for transforming 1-(3,4-Difluorophenyl)ethylamine into valuable research tools:
Acylation with Activated Esters: N-Hydroxysuccinimide (NHS) esters are widely used to acylate primary and secondary amines, forming stable amide bonds. thermofisher.comnih.gov By reacting 1-(3,4-Difluorophenyl)ethylamine with an NHS ester of a molecule of interest (e.g., a fluorophore, biotin, or a drug), a corresponding conjugate can be synthesized. The reaction is typically carried out in an organic solvent or a mixture of organic and aqueous buffers at a slightly alkaline pH. thermofisher.com
Reaction with Imidoesters: Imidoesters react with primary and secondary amines to form amidine bonds. thermofisher.com This reaction proceeds rapidly at alkaline pH. While the resulting amidine bond is stable, the reaction conditions need to be carefully controlled to avoid side reactions. thermofisher.com
Reductive Amination: The secondary amine can be used in reductive amination reactions with aldehydes or ketones to form a new carbon-nitrogen bond. This method can be employed to couple 1-(3,4-Difluorophenyl)ethylamine to molecules containing a carbonyl group, expanding the range of possible bioconjugates.
Modular "Click Chemistry" Approaches: For more complex probes, a "clickable" handle can be introduced onto the 1-(3,4-Difluorophenyl)ethylamine scaffold. For instance, the amine could be acylated with a linker containing a terminal alkyne or azide. This functionalized intermediate can then be coupled to a variety of reporter tags or biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Synthesis of Fluorogenic Probes: The difluorophenyl moiety, combined with the amine group, offers a scaffold for the design of fluorescent probes. For instance, derivatization with certain fluorophores can lead to probes where the fluorescence is quenched and can be turned on upon a specific biological event, such as an enzymatic reaction or a change in the microenvironment. Aromatic secondary amines have been utilized in the design of fluorescent probes for detecting reactive nitrogen species like nitric oxide (NO). rsc.orgnih.gov
The following table summarizes potential derivatization reactions for synthesizing bioconjugates and chemical probes from a secondary amine like that in 1-(3,4-Difluorophenyl)ethylamine.
| Reagent Class | Reactive Group on Reagent | Resulting Linkage with Amine | Potential Application |
| Activated Esters | N-Hydroxysuccinimide (NHS) ester | Amide | Labeling with fluorophores, biotin, or attachment to solid supports. |
| Imidoesters | Imidoester | Amidine | Crosslinking proteins or coupling to other biomolecules. |
| Isothiocyanates | Isothiocyanate | Thiourea | Labeling with fluorescent dyes like FITC. |
| Sulfonyl Chlorides | Sulfonyl chloride | Sulfonamide | Stable conjugation to various molecules, including reporter groups. |
| Aldehydes/Ketones | Carbonyl | Amine (after reduction) | Coupling to molecules containing carbonyl functionalities. |
| Acyl Halides | Acyl chloride/bromide | Amide | Introduction of various functional groups or linkers. |
These derivatization strategies would enable the conversion of 1-(3,4-Difluorophenyl)ethylamine into a range of tools for biological research, such as:
Affinity Probes: By attaching a high-affinity ligand or a reactive group, the resulting probe could be used to identify and study the protein targets of the parent molecule.
Fluorescent Probes: Conjugation to a fluorophore would allow for the visualization and tracking of the molecule's distribution in cells and tissues.
Bioconjugates for Targeted Delivery: Linking the compound to a targeting moiety, such as a peptide or antibody, could facilitate its delivery to specific cell types or tissues.
The successful synthesis of these derivatives would require careful optimization of reaction conditions to ensure selectivity for the secondary amine and to preserve the desired biological activity of the core structure.
Future Research Directions and Translational Applications in Chemical Science
Development of Sustainable and Green Chemistry Routes for 1-(3,4-Difluorophenyl)ethylamine Synthesis
The synthesis of fluorinated amines is a cornerstone of pharmaceutical and agrochemical industries. alfa-chemistry.com Future research will increasingly prioritize the development of environmentally benign and economically viable synthetic routes. Traditional methods often rely on harsh reagents and generate significant waste; thus, a shift towards green chemistry principles is imperative.
Key sustainable approaches for the synthesis of 1-(3,4-difluorophenylethylamine) and its derivatives include:
Catalytic Hydrogenation: Reduction reactions using hydrogen gas are crucial for the economical and sustainable production of amines. alfa-chemistry.com The catalytic hydrogenation of fluorine-containing nitro compounds or the reductive amination of the corresponding ketone (1-(3,4-difluorophenyl)ethan-1-one) are prominent green methods. alfa-chemistry.comnih.gov
Biocatalysis: The use of whole-cell systems or isolated enzymes offers high enantioselectivity under mild conditions. For instance, a highly effective and economical process was developed for the biocatalytic reduction of a ketone precursor, 1-(3,4-difluorophenyl)-3-nitropropan-1-one, using Candida parapsilosis, achieving high conversion (>99%) and enantioselectivity (98%). rsc.org This highlights the potential for developing enzymatic routes to chiral 1-(3,4-difluorophenyl)ethylamine.
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to drive reactions, can significantly reduce or eliminate the need for solvents. mdpi.com The synthesis of fluorinated imines—direct precursors to amines—has been achieved through mechanochemical methods, offering advantages in waste reduction and energy efficiency. mdpi.com
Electrochemical Synthesis: Electrifying chemical manufacturing using renewable energy is an emerging strategy to reduce reliance on fossil fuels. osti.gov Electrochemical routes, using water as a hydrogen source under ambient conditions, could provide a highly selective and sustainable alternative to thermocatalytic nitrile hydrogenation for producing primary amines. osti.gov
| Synthetic Method | Key Principles | Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of nitro compounds or imines using H₂ and a catalyst (e.g., Pd/C). | High atom economy, clean process, scalable. | alfa-chemistry.com |
| Biocatalysis | Use of enzymes or whole-cell microorganisms for stereoselective reduction. | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | rsc.org |
| Mechanochemistry | Using mechanical energy (milling) to initiate reactions. | Reduced or no solvent use, lower energy consumption, efficient waste management. | mdpi.com |
| Electrochemical Synthesis | Using electricity to drive chemical reactions, often with water as a proton source. | Potential for 100% selectivity, use of renewable energy, ambient operating conditions. | osti.gov |
Exploration of Novel Biological Targets and Mechanistic Pathways for Fluorinated Amines
The incorporation of fluorine into bioactive molecules can profoundly alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity, and modified basicity (pKa) of the amine group. alfa-chemistry.comresearchgate.netnumberanalytics.com These modifications make fluorinated amines, such as 1-(3,4-difluorophenyl)ethylamine, valuable probes for exploring new biological space.
Future research in this area will focus on:
Mechanism-Based Enzyme Inhibition: Fluorinated functional groups are uniquely suited for designing mechanism-based enzyme inhibitors, including "suicide substrates". nih.gov The fluorine atom can prevent certain elimination steps in an enzymatic reaction, leading to the formation of a stable covalent complex and irreversible inactivation of the enzyme. nih.gov
Modulating Physicochemical Properties: The difluoro-substitution pattern on the phenyl ring significantly impacts the molecule's lipophilicity and the basicity of the amine. alfa-chemistry.comnumberanalytics.com These properties are critical for pharmacokinetics, influencing how the molecule is absorbed, distributed, metabolized, and excreted. Future studies will aim to precisely tune these properties to optimize interactions with novel biological targets. researchgate.net
¹⁹F NMR for Mechanistic Studies: The fluorine nucleus (¹⁹F) is an excellent probe for NMR spectroscopy. nih.gov This "bio-orthogonal" reporter allows researchers to track the metabolic fate of fluorinated compounds and to directly observe their interactions with biological targets, providing invaluable mechanistic insights. nih.gov
| Property | Effect of Fluorination | Biological Implication | Reference |
|---|---|---|---|
| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking sites of metabolism. | Longer biological half-life, potentially improved therapeutic window. | researchgate.netnumberanalytics.com |
| Lipophilicity | Generally increased, affecting membrane permeability. | Can improve bioavailability and ability to cross the blood-brain barrier. | numberanalytics.com |
| Basicity (pKa) | Weakened due to the electron-withdrawing nature of fluorine. | Alters ionization state at physiological pH, affecting receptor binding and solubility. | alfa-chemistry.com |
| Binding Affinity | Can be enhanced through new polar interactions (e.g., with amide carbonyls). | Improved potency and selectivity for the biological target. | researchgate.netnih.gov |
Application of 1-(3,4-Difluorophenyl)ethylamine as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are indispensable building blocks in medicinal chemistry, as the stereochemistry of a drug molecule is critical for its interaction with chiral biological targets like enzymes and receptors. enamine.net The parent compound of the title amine, 1-phenylethylamine (B125046), is a well-established chiral auxiliary and building block in asymmetric synthesis. mdpi.com Similarly, 1-(3,4-difluorophenyl)ethylamine offers significant potential as a chiral synthon for introducing both stereochemical control and the unique properties of the difluorophenyl motif into complex molecules. mdpi.comsigmaaldrich.com
Future applications will likely involve its use in the synthesis of:
Novel Pharmaceuticals: The development of new drugs increasingly requires the use of chiral building blocks to optimize efficacy and reduce off-target effects. enamine.net The 1-(3,4-difluorophenyl)ethyl moiety can be incorporated into larger scaffolds to create new chemical entities with improved pharmacological profiles.
Asymmetric Catalysis: Chiral amines and their derivatives can serve as ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of enantioselective transformations. mdpi.com
Medicinal Chemistry Scaffolds: This building block can be used to synthesize libraries of complex molecules for drug discovery programs, where the difluorophenyl group acts as a key recognition element or a modulator of physicochemical properties. nih.govnih.gov
Integration of the Chemical Compound into Macrocyclic or Peptidomimetic Scaffolds
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. nih.gov Macrocycles, cyclic molecules containing large rings, are also a privileged structure class in drug discovery. Integrating the 1-(3,4-difluorophenyl)ethylamine moiety into these scaffolds is a promising strategy for developing novel therapeutics.
Research in this direction could explore:
Enhanced Binding Interactions: Non-natural residues are often incorporated into peptidomimetics to improve binding affinity for their target proteins. nih.gov The aromatic difluorophenyl group of the amine could engage in favorable π-π stacking or other hydrophobic interactions within a protein's binding pocket. nih.gov
Improved Pharmacokinetic Properties: Natural peptides are often susceptible to rapid degradation by proteases. Incorporating fluorinated amino acid mimics can enhance metabolic stability. numberanalytics.com Furthermore, modifying the charge and lipophilicity by including this amine could improve cell permeability. nih.govnumberanalytics.com
Targeting Protein-Protein Interactions: Peptidomimetics are particularly well-suited for inhibiting challenging protein-protein interactions (PPIs). nih.gov The structural and electronic features of the 1-(3,4-difluorophenyl)ethylamine scaffold can be exploited to design potent and selective PPI inhibitors.
Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of new lead compounds relies heavily on the ability to synthesize and screen large, diverse libraries of molecules. Combinatorial chemistry provides a powerful platform for the rapid, parallel synthesis of compound libraries. researchgate.netnih.govnih.gov Coupled with high-throughput screening (HTS), this approach allows for the efficient exploration of chemical space.
Future work will leverage these technologies to discover novel derivatives of 1-(3,4-difluorophenyl)ethylamine:
Combinatorial Library Synthesis: Using the amine as a core building block, multi-component reactions or parallel synthesis techniques can generate extensive libraries where various substituents are introduced to probe the structure-activity relationship (SAR). nih.govmdpi.com
¹⁹F NMR-Based Screening: For libraries containing fluorinated compounds, ¹⁹F NMR is a powerful HTS tool. researchgate.net Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) allow for the rapid identification of hits from complex mixtures with minimal protein consumption, overcoming challenges like spectral overlap seen in traditional ¹H NMR screening. researchgate.netadelphi.edu
Click Chemistry for Rapid Diversification: Biocompatible click chemistry reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, can be used to rapidly create hundreds of analogs from a core scaffold for direct screening, accelerating the hit-to-lead optimization process. nih.gov
| Technique | Application for Derivative Discovery | Key Advantage | Reference |
|---|---|---|---|
| Combinatorial Chemistry | Parallel synthesis of large, diverse libraries from a common amine scaffold. | Efficient exploration of chemical space and SAR. | researchgate.netnih.gov |
| High-Throughput Screening (HTS) | Rapidly screen thousands of compounds for biological activity. | Accelerates the identification of initial "hit" compounds. | nih.gov |
| ¹⁹F NMR Screening (FAXS) | Detects binding of fluorinated library members to a biological target. | High sensitivity, no spectral overlap, automated analysis, suitable for mixtures. | researchgate.netadelphi.edu |
| Fluorescence-Based Screening | Screening for specific properties, such as the enantiomeric excess of chiral amines. | High accuracy and reliability for quality control in chiral synthesis. | nih.govbath.ac.uk |
Leveraging Artificial Intelligence and Machine Learning for Predictive Design of Analogues
Future research will increasingly integrate AI/ML in the following ways:
Generative AI for De Novo Design: Generative algorithms can be trained on large datasets of known molecules to learn the rules of chemistry. mit.edurswebsols.com They can then be directed to generate novel molecules that are predicted to be active against a specific biological target while satisfying other criteria, such as synthetic accessibility and favorable pharmacokinetic properties. acm.orgmit.edu A recent study demonstrated that generative AI could design entirely new compounds, structurally distinct from known antibiotics, that were effective against drug-resistant bacteria. mit.edurswebsols.com
Predictive Modeling: ML models, such as deep neural networks, can be trained to predict the biological activity, toxicity, and other properties of virtual compounds with high accuracy. mdpi.com This allows researchers to computationally screen massive virtual libraries of potential derivatives of 1-(3,4-difluorophenyl)ethylamine, prioritizing only the most promising candidates for synthesis and testing, thereby saving significant time and resources. acm.org
Synthesis Planning: AI is also being developed to assist with synthetic planning. mdpi.com These tools can analyze a target molecule and propose a viable, step-by-step synthetic route, accelerating the practical realization of computationally designed analogues. acm.org
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Difluorophenyl)ethylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of aryl-ethylamine derivatives typically involves nucleophilic substitution or reductive amination. For fluorinated analogs like 1-(3,4-Difluorophenyl)ethylamine, a plausible route starts with 3,4-difluorobenzaldehyde.
- Step 1 : Condensation with nitroethane to form a β-nitrostyrene intermediate, followed by reduction to yield 1-(3,4-difluorophenyl)ethylamine.
- Step 2 : Methylation using methyl iodide or dimethyl carbonate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group.
Key parameters include temperature (60–80°C for nitrostyrene formation), solvent polarity (acetonitrile or THF for methylation), and catalyst choice (e.g., Pd/C for hydrogenation). Impurities such as over-alkylated byproducts can be minimized by controlling stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of 1-(3,4-Difluorophenyl)ethylamine?
Methodological Answer:
- Analytical Techniques :
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect trace impurities (<0.1%).
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct signals for the methyl group (~δ 2.3 ppm), ethylamine backbone (δ 1.2–1.5 ppm for CH₂), and aromatic protons (δ 6.8–7.2 ppm for difluorophenyl). ¹⁹F NMR can confirm fluorine substitution patterns .
- Elemental Analysis : Verify C, H, N, and F percentages within ±0.3% of theoretical values.
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation.
- Degradation Pathways : Amine oxidation or hydrolysis in humid environments. Monitor via TLC (silica gel, ethyl acetate/hexane) for new spots over time.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 1-(3,4-Difluorophenyl)ethylamine?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., monoamine transporters). The difluorophenyl group enhances lipophilicity (clogP ~2.5) and π-π stacking with aromatic residues.
- MD Simulations : Assess binding stability in aqueous environments (AMBER or GROMACS). Fluorine’s electronegativity may stabilize hydrogen bonds with Thr/Ala residues .
Q. What strategies resolve enantiomeric mixtures of 1-(3,4-Difluorophenyl)ethylamine for pharmacological studies?
Methodological Answer:
- Chiral Separation : Use HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min). Retention times differ by 2–4 minutes for (R)- and (S)-enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts like (R)-BINAP-Pd complexes during reductive amination to achieve >90% enantiomeric excess (ee) .
Q. How does the fluorine substitution pattern influence metabolic stability in vitro?
Methodological Answer:
- In vitro Assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS.
- 3,4-Difluoro vs. 2,6-Difluoro : The 3,4-substitution reduces CYP450-mediated oxidation compared to 2,6-difluoro analogs due to steric hindrance at the para position.
- Half-life (t₁/₂) : Typically 45–60 minutes in human microsomes, extendable to >120 minutes with CYP3A4 inhibitors (e.g., ketoconazole) .
Q. What are the challenges in analyzing trace-level impurities in scaled-up synthesis?
Methodological Answer:
- Impurity Profiling :
Contradictory Evidence and Resolution
- Synthetic Yield Discrepancies : reports 70–80% yields for fluoropyridine analogs under Pd catalysis, while suggests lower yields (50–60%) for difluorophenylcyclopropylamines due to steric effects. Resolution : Steric hindrance in 1-(3,4-Difluorophenyl)ethylamine’s ethyl group likely necessitates longer reaction times or higher catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
